molecular formula C9H18ClNO B2826337 N-(3-chloropropyl)-2-ethylbutanamide CAS No. 599163-84-5

N-(3-chloropropyl)-2-ethylbutanamide

Cat. No. B2826337
CAS RN: 599163-84-5
M. Wt: 191.7
InChI Key: ANOCSBSJIRPSCQ-UHFFFAOYSA-N
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Description

“N-(3-Chloropropyl)dibutylamine”, also known as “N-Butyl-N-(3-chloropropyl)butan-1-amine”, is a chemical compound with the molecular formula C11H24ClN . It is a clear, colorless to yellowish liquid with a pungent odor, soluble in organic solvents such as ethanol, ether, and benzene .


Synthesis Analysis

In a study, a continuous-flow route was used to perform the intramolecular cyclization of haloalkyl-substituted α-amino esters via memory of chirality (MoC), using lithium bis(trimethylsilyl)amine as a base and methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate as a model reactant .


Chemical Reactions Analysis

The intramolecular cyclization of haloalkyl-substituted α-amino esters via memory of chirality (MoC) was reported in a study . This reaction was performed using lithium bis(trimethylsilyl)amine as a base and methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate as a model reactant .


Physical And Chemical Properties Analysis

“N-(3-Chloropropyl)dibutylamine” is a clear, colorless to yellowish liquid with a pungent odor . It is soluble in organic solvents such as ethanol, ether, and benzene .

Scientific Research Applications

  • Synthesis and Biological Evaluation of Aromatase Inhibitors : This study discusses the synthesis and biological evaluation of compounds as inhibitors of estrogen biosynthesis, relevant to the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).

  • Antifungal Activity of N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide : This paper focuses on the synthesis of a compound with notable antifungal activity against various pathogens, highlighting its potential in agricultural or pharmaceutical applications (Xue Si, 2009).

  • Biosynthesis of Optically Pure Ethyl (S)-4-chloro-3-hydroxybutanoate Ester : This research explores the biosynthesis of a precursor for chiral drugs, including cholesterol-lowering statins, emphasizing the industrial potential of biocatalysis for producing enantiopure intermediates (Ye, Ouyang & Ying, 2011).

  • Synthesis of 3-Aminomethyl-3-fluoropiperidines : This study describes the synthesis of 1-alkyl-3-aminomethyl-3-fluoropiperidines, which are important as building blocks in medicinal chemistry, indicating the utility of these compounds in drug development (Van Hende et al., 2009).

  • Metal-Free Oxidative 1,2-Arylmethylation Cascades : This paper presents a metal-free method for synthesizing 2,2-disubstituted-N-arylbutanamides, illustrating a novel approach to forming complex molecules for potential pharmaceutical applications (Tan et al., 2016).

  • Synthesis of Novel Thiadiazolopyrimidine Derivatives : This research focuses on the design and synthesis of chiral thiadiazolopyrimidine derivatives with herbicidal activities, showing the application of chiral compounds in agriculture (Duan, Zhao & Zhang, 2010).

  • Ocular Toxicity of Ethambutol : Although not directly related to N-(3-chloropropyl)-2-ethylbutanamide, this study offers insights into the ocular toxicity of a specific compound, which could be relevant in understanding the safety profiles of similar compounds (Leibold, 1966).

Safety and Hazards

The safety data sheet for a related compound, “(3-Chloropropyl)triethoxysilane”, indicates that it is a combustible liquid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

The concept of ‘memory of chirality’ (MoC) describes a phenomenon where the chirality of the starting material having an sp3 carbon is retained in the product, even though the reaction proceeds via a planar- or axial-chiral sp2 carbon in the enolate and in the absence of any permanent chiral element . This synthetic method is an intriguing strategy for asymmetric synthesis and has shown applications in drug discovery and manufacturing .

properties

IUPAC Name

N-(3-chloropropyl)-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO/c1-3-8(4-2)9(12)11-7-5-6-10/h8H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOCSBSJIRPSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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